
Coronafacic acid
Übersicht
Beschreibung
Coronafacic acid (CFA) is a component of the phytotoxin Coronatine (COR), produced by the bacterium Pseudomonas syringae . Structurally, COR is composed of a core unit, CFA, which is connected to coronamic acid (CMA), via an amide linkage . CFA is an analog of methyl jasmonic acid (MeJA) .
Synthesis Analysis
The synthesis of CFA has been a subject of numerous total synthesis efforts . The stereochemistries of C3a and C7a were controlled in a diastereoselective Diels-Alder type cycloaddition using a chiral auxiliary . CFA and 6-epi-CFA were synthesized by hydrogenation of a common intermediate .
Molecular Structure Analysis
CFA is a polyketide derived from two acetate units, one butyrate unit, and a four or five-carbon starter unit derived from (-ketoglutaric acid . The crystal structure of this compound Ligase from Pectobacterium brasiliense has been determined .
Chemical Reactions Analysis
Biochemical analyses reveal that a heterodimer of type II PKS-like enzymes (AmcF–AmcG) catalyzes a single C2 elongation as well as a subsequent cyclization on the acyl carrier protein (AmcB) to form a key intermediate with a five-membered ring . The subsequent reactions, which are catalyzed by a collection of type II PKS-like enzymes, are also peculiar .
Wissenschaftliche Forschungsanwendungen
1. Agrochemical Design and Herbicide Development
Coronafacic acid, as part of the phytotoxin coronatine, has been explored as a potential herbicidal lead. Studies have focused on its mode of action as a jasmonate agonist, offering a novel approach to herbicide development. Scalable synthesis methods have been developed to facilitate comprehensive structure-activity relationship studies, aiding in the rational design of new herbicidal leads based on this compound's template (Littleson et al., 2018).
2. Synthetic Chemistry and Molecular Structure
Several studies have focused on the total synthesis of this compound, exploring various chemical methods and reactions. These include intramolecular cyclization reactions, enantioselective syntheses, and stereoselective synthesis strategies. These synthetic approaches not only provide insights into the molecular structure of this compound but also contribute to the development of methodologies in organic synthesis (Sono et al., 2000), (Taber et al., 2009), (Moreau et al., 2007).
3. Engineering of Amide Synthesis Enzymes
Research has revealed the role of this compound ligases (CfaLs) in the synthesis of amides, with implications for agrochemical and pharmaceutical applications. These enzymes can produce a wide range of amides, demonstrating their potential in various industries beyond agriculture (Winn et al., 2021).
4. Biological Activities and Phytotoxicity
Studies have examined the biological activities of this compound, particularly its role in the phytotoxin coronatine. These activities include induction of stomatal opening in plants and the compound's function as a mimic of jasmonyl-L-isoleucine, a crucial plant hormone (Okada et al., 2009).
5. Biosynthesis and Polyketide Synthases
The biosynthesis of this compound involves complex enzymatic pathways, including the role of polyketide synthases. Understanding these pathways provides insights into the natural production of phytotoxins and potential methods for synthetic biosynthesis (Jiralerspong et al., 2001), (Strieter et al., 2009).
Wirkmechanismus
CFA is involved in causing stomata to re-open after they close in response to pathogen-associated molecular patterns, as well as interfering with the responses mediated by salicylic acid after the infection has begun . It elicits ubiquitination and subsequent degradation of JAZ proteins, which leads to transcriptional activation of genes involved in plant development and defense .
Zukünftige Richtungen
The potential to elaborate further diverse skeletons was recently revealed by the discovery of a polyene subgroup . This work further expands the definition of type II PKS and illuminates an unexplored genetic resource for natural products . The potential for CFA simplification with the retention of phytotoxic activity if the CMA moiety is maintained is a highly desirable outcome of SAR study .
Eigenschaften
IUPAC Name |
(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydroindene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-7-5-9-8(3-4-11(9)13)10(6-7)12(14)15/h6-9H,2-5H2,1H3,(H,14,15)/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMAUQRMJXNSCG-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2C(CCC2=O)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]2[C@H](CCC2=O)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977827 | |
| Record name | 6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62251-98-3 | |
| Record name | (3aS,6R,7aS)-6-Ethyl-2,3,3a,6,7,7a-hexahydro-1-oxo-1H-indene-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62251-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coronafacic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062251983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



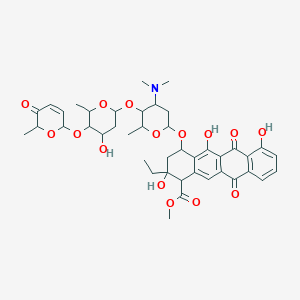
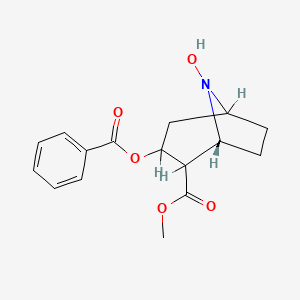

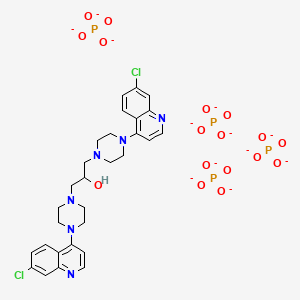





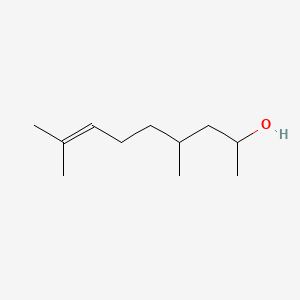
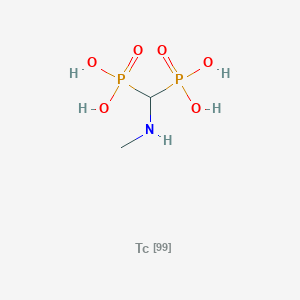

![5-Hydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2h-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3h)-dione](/img/structure/B1222722.png)
